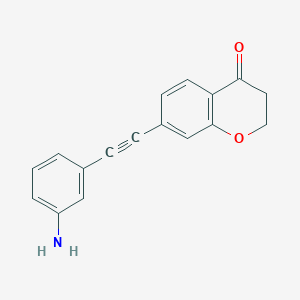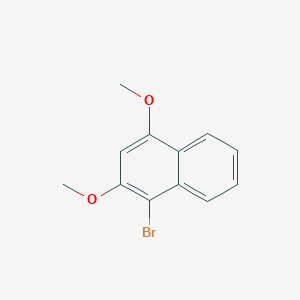
tert-butyl (R)-(1-(1H-indol-3-yl)propan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ®-(1-(1H-indol-3-yl)propan-2-yl)carbamate: is a compound that belongs to the class of carbamates. It is often used in organic synthesis as a protecting group for amines due to its stability under various conditions and ease of removal. The compound is characterized by the presence of a tert-butyl group, an indole moiety, and a carbamate functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ®-(1-(1H-indol-3-yl)propan-2-yl)carbamate typically involves the reaction of an indole derivative with tert-butyl chloroformate in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. Common bases used include triethylamine or pyridine .
Industrial Production Methods: In an industrial setting, the production of tert-butyl carbamates often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution: The carbamate group can be substituted by nucleophiles in the presence of strong bases or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Strong bases (e.g., sodium hydride), acids (e.g., hydrochloric acid).
Major Products Formed:
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Applications De Recherche Scientifique
Chemistry: tert-Butyl ®-(1-(1H-indol-3-yl)propan-2-yl)carbamate is widely used as a protecting group in peptide synthesis. It helps in the selective protection of amine groups, allowing for the sequential addition of amino acids .
Biology: In biological research, this compound is used to study the interactions of indole derivatives with various biological targets. It serves as a model compound for understanding the behavior of indole-containing biomolecules .
Medicine: The carbamate group can be hydrolyzed in vivo to release the active drug .
Industry: In the chemical industry, tert-butyl carbamates are used in the synthesis of agrochemicals and pharmaceuticals. They are also employed in the production of specialty chemicals .
Mécanisme D'action
The mechanism of action of tert-butyl ®-(1-(1H-indol-3-yl)propan-2-yl)carbamate involves the hydrolysis of the carbamate group under acidic or basic conditions. This hydrolysis releases the active amine, which can then interact with its molecular targets. The indole moiety is known to interact with various biological receptors, influencing pathways related to neurotransmission and cell signaling .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler carbamate used for similar protecting group purposes.
tert-Butyl carbanilate: Another carbamate derivative with different reactivity due to the presence of a phenyl group.
Uniqueness: tert-Butyl ®-(1-(1H-indol-3-yl)propan-2-yl)carbamate is unique due to the presence of the indole moiety, which imparts specific biological activity and reactivity. This makes it particularly useful in the synthesis of complex molecules and in biological studies .
Propriétés
Formule moléculaire |
C16H22N2O2 |
|---|---|
Poids moléculaire |
274.36 g/mol |
Nom IUPAC |
tert-butyl N-[(2R)-1-(1H-indol-3-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C16H22N2O2/c1-11(18-15(19)20-16(2,3)4)9-12-10-17-14-8-6-5-7-13(12)14/h5-8,10-11,17H,9H2,1-4H3,(H,18,19)/t11-/m1/s1 |
Clé InChI |
XRRYOHBVVKHARG-LLVKDONJSA-N |
SMILES isomérique |
C[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


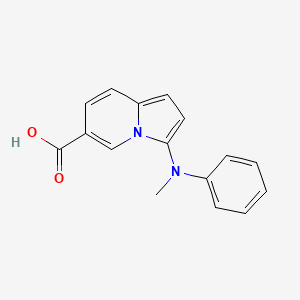


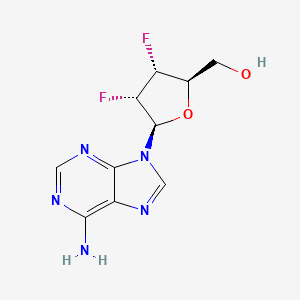
![Allyl spiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B11852701.png)
![2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11852708.png)

![Tert-butyl 1-carbamoyl-6-azaspiro[2.6]nonane-6-carboxylate](/img/structure/B11852718.png)

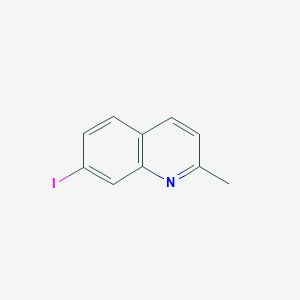
![2-(Chloromethyl)naphtho[1,2-b]thiophene 1,1-dioxide](/img/structure/B11852742.png)

